4-chloro-3-nitro-1H-indazole
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Overview
Description
4-Chloro-3-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both chloro and nitro substituents on the indazole ring makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitro-1H-indazole typically involves the nitration of 4-chloro-1H-indazole. One common method is the reaction of 4-chloro-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of byproducts.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 4-Chloro-3-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
4-Chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-indazole: Lacks the chloro group, which affects its chemical and biological properties.
Uniqueness: 4-Chloro-3-nitro-1H-indazole is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
4-chloro-3-nitro-2H-indazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5-6(4)7(10-9-5)11(12)13/h1-3H,(H,9,10) |
InChI Key |
YJZCRVMNBJYORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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